Formaldoxime hydrochloride
Overview
Description
Formaldoxime hydrochloride is a useful research compound. Its molecular formula is CH5ClNO+ and its molecular weight is 82.51 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vasorelaxant Activity
Formaldoxime hydrochloride has been studied for its vasorelaxant properties. Research by Jaroš et al. (2007) found that formaldoxime functions as a vasorelaxant NO donor, inducing dose-dependent blood pressure reduction in rats. This highlights its potential use in cardiovascular research and therapy (Jaroš et al., 2007).
Analytical Applications in Water Testing
This compound is used in photometric methods for determining manganese in water, even when iron is present. Goto, Komatsu, and Furukawa (1962) developed a method using formaldoxime for the rapid determination of manganese in waters containing iron. Similarly, Hydes (1987) reported a re-evaluation of formaldoxime's use in determining manganese in natural waters, emphasizing its analytical utility (Goto et al., 1962); (Hydes, 1987).
Spectrophotometric Determination
Ferriol and Gazet (1985) utilized formaldoxime in the spectrophotometric determination of hydroxylamine, demonstrating its applicability in chemical analysis (Ferriol & Gazet, 1985).
Infrared Spectroscopy and Molecular Studies
Golec et al. (2015) conducted an infrared spectroscopic study of formaldoxime hydrogen bonded complexes, providing insights into molecular interactions and structures (Golec et al., 2015).
Chemical Synthesis and Reaction Kinetics
Research by Ochiai, Obayashi, and Morita (1967) demonstrated the use of formaldoxime in a new 1,3-dipolar cycloaddition reaction, contributing to the field of organic synthesis (Ochiai et al., 1967). Additionally, Luo Fang-xiang (2010) studied the reaction kinetics between HNO2 and formaldoxime, further illustrating its role in understanding chemical reaction mechanisms (Luo Fang-xiang, 2010).
Mechanism of Action
Target of Action
Formaldoxime hydrochloride is an organic compound that primarily targets aryl diazonium salts . Aryl diazonium salts play a crucial role in organic synthesis, serving as intermediates in the preparation of a wide variety of complex molecules .
Mode of Action
The interaction of this compound with its targets involves the conversion of aryl diazonium salts to aryl aldehydes . This conversion is facilitated by the oxime group in this compound, which acts as a nucleophile, attacking the diazonium salt and leading to the formation of an aryl aldehyde .
Biochemical Pathways
This compound affects the biochemical pathway involving the conversion of aryl diazonium salts to aryl aldehydes . This conversion is a key step in the synthesis of various organic compounds. The downstream effects include the production of a wide variety of complex molecules that are crucial in various chemical processes .
Result of Action
The primary molecular effect of the action of this compound is the conversion of aryl diazonium salts to aryl aldehydes . This conversion is crucial in organic synthesis, enabling the production of a wide variety of complex molecules . On a cellular level, the effects would depend on the specific context in which the compound is used.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity. Moreover, the presence of other reactive species can also influence the compound’s action. It’s worth noting that this compound is stable in aqueous solutions , suggesting that it can be effectively used in a variety of environments.
Biochemical Analysis
Biochemical Properties
Formaldoxime hydrochloride is a reagent in organic synthesis for the conversion of aryl diazonium salts to aryl aldehydes . It is generated by combining hydroxylamine and formaldehyde
Cellular Effects
Formaldehyde, the oxime of which is formaldoxime, is known to cause various symptoms such as irritation to the eyes and respiratory tract and headache . It has also been classified as a Group 1 human carcinogen .
Molecular Mechanism
It is known that it is a reagent in organic synthesis for the conversion of aryl diazonium salts to aryl aldehydes . It is generated by combining hydroxylamine and formaldehyde .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound .
Metabolic Pathways
It is known that this compound is generated by combining hydroxylamine and formaldehyde .
Properties
IUPAC Name |
N-methylidenehydroxylamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NO.ClH/c1-2-3;/h3H,1H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGCJNWNSDXSQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=NO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883976 | |
Record name | Formaldehyde, oxime, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3473-11-8 | |
Record name | Formaldehyde, oxime, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3473-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formaldehyde, oxime, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Formaldehyde, oxime, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-hydroxymethaniminium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.402 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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